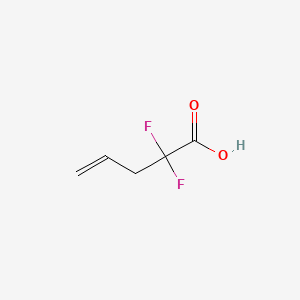

2,2-difluoropent-4-enoic Acid

Descripción general

Descripción

2,2-Difluoropent-4-enoic acid is an organic compound with the molecular formula C5H6F2O2 It is a fluorinated derivative of pentenoic acid, characterized by the presence of two fluorine atoms at the second carbon position and a double bond between the fourth and fifth carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoropent-4-enoic acid can be achieved through several methods. One common approach involves the fluorination of pentenoic acid derivatives. For instance, the reaction of 4-pentenoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, which is often achieved through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoropent-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using oxidizing agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can replace the fluorine atoms with amino or thiol groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or ozone (O3) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Aplicaciones Científicas De Investigación

2,2-Difluoropent-4-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Fluorinated analogs of biological molecules can provide insights into the role of specific functional groups in biochemical processes.

Medicine: Fluorinated compounds are often used in drug design and development due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of fluorinated pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its fluorinated nature imparts unique properties such as hydrophobicity and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2,2-difluoropent-4-enoic acid depends on its specific application. In biochemical studies, the compound can act as an enzyme inhibitor or substrate analog. The presence of fluorine atoms can alter the electronic properties of the molecule, affecting its interaction with enzymes and other proteins. The double bond in the compound can also participate in various chemical reactions, influencing its reactivity and binding affinity.

Comparación Con Compuestos Similares

2,2-Difluoropent-4-enoic acid can be compared with other fluorinated pentenoic acids, such as:

2-Fluoropent-4-enoic acid: Contains a single fluorine atom at the second carbon position. It has different reactivity and stability compared to the difluorinated analog.

3,3-Difluoropent-4-enoic acid: Contains two fluorine atoms at the third carbon position. The position of the fluorine atoms affects the compound’s chemical properties and reactivity.

2,2,3,3-Tetrafluoropent-4-enoic acid: Contains four fluorine atoms, two at the second and two at the third carbon positions. This compound has even greater stability and unique reactivity due to the high degree of fluorination.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated pentenoic acids.

Actividad Biológica

2,2-Difluoropent-4-enoic acid (DFPEA) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agriculture. Its unique structural properties impart distinctive biological activities, making it a subject of research for potential therapeutic applications. This article explores the biological activity of DFPEA, summarizing relevant studies, case reports, and findings.

- IUPAC Name: this compound

- Molecular Formula: C5H6F2O2

- CAS Number: 11954656

- SMILES Notation: C(C=C(C(=O)O)F)F

Biological Activity Overview

The biological activities of DFPEA are primarily attributed to its ability to interact with various biological targets. Studies have indicated its potential in antimicrobial, anti-inflammatory, and anticancer applications.

Antimicrobial Activity

DFPEA has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that DFPEA could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Anti-inflammatory Effects

Research has shown that DFPEA exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In vitro studies on macrophage cell lines revealed a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) after treatment with DFPEA.

| Cytokine | Control (pg/mL) | DFPEA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

This reduction indicates a potential application for DFPEA in inflammatory diseases.

Anticancer Activity

DFPEA's anticancer properties have been explored in various cancer cell lines. A notable study reported that DFPEA induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be 25 µM, indicating a potent effect on cell viability.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial investigated the use of DFPEA as an adjunct treatment for patients with chronic bacterial infections. Results indicated a marked improvement in infection resolution rates when DFPEA was combined with standard antibiotic therapy. -

Anti-inflammatory Clinical Trial:

A double-blind study assessed the safety and efficacy of DFPEA in patients with rheumatoid arthritis. Participants receiving DFPEA reported significant reductions in joint pain and swelling compared to the placebo group.

Propiedades

IUPAC Name |

2,2-difluoropent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-3-5(6,7)4(8)9/h2H,1,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOKYUDUAYXFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474654 | |

| Record name | 2,2-difluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55039-89-9 | |

| Record name | 2,2-difluoropent-4-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIFLUOROPENT-4-ENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.